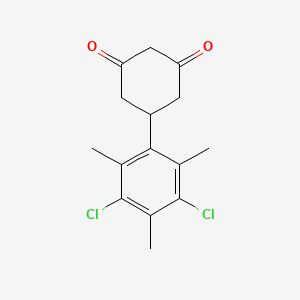
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by the presence of a cyclohexane ring substituted with a dichlorotrimethylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-2,4,6-trimethylbenzene.
Cyclohexane Ring Formation: The benzene derivative undergoes a Friedel-Crafts acylation reaction with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the keto groups at positions 1 and 3 of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Halogenation or other substitution reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Diols or alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound’s dichlorotrimethylphenyl group and keto functionalities allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,2-dione: Similar structure but with keto groups at positions 1 and 2.
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,4-dione: Keto groups at positions 1 and 4.
5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-2,3-dione: Keto groups at positions 2 and 3.
Uniqueness
The unique positioning of the dichlorotrimethylphenyl group and the keto groups at positions 1 and 3 in 5-(3,5-Dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione imparts distinct chemical and physical properties
Properties
CAS No. |
88176-38-9 |
|---|---|
Molecular Formula |
C15H16Cl2O2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
5-(3,5-dichloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16Cl2O2/c1-7-13(8(2)15(17)9(3)14(7)16)10-4-11(18)6-12(19)5-10/h10H,4-6H2,1-3H3 |
InChI Key |
ZNAKXZJTSKJGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















